![molecular formula C27H25N5O3S B2805315 N-mesityl-2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1242935-96-1](/img/structure/B2805315.png)
N-mesityl-2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide
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Description
The compound you mentioned is a complex organic molecule that contains several functional groups including an oxadiazole ring, a thienopyrimidinone ring, and a mesityl group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole and thienopyrimidinone rings. These groups could potentially undergo a variety of chemical reactions .Scientific Research Applications
- This compound has shown promising anti-cancer properties. In previous research, related 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indoles demonstrated high anti-tumor activity .
- Notably, compound 4c, bearing a sulfonyl group, showed significant antiproliferative activity with IC50 values of 13.71 μM (Hela), 9.42 μM (A549), 15.06 μM (HepG2), and 14.77 μM (MCF-7) .
- Additionally, molecular dynamics simulations were performed to assess the binding stabilities between the compounds and their receptors .
- The Fischer indole synthesis method was used to obtain this compound, involving the introduction of an alkyl or aralkyl group and a sulfonyl group .
- While not explicitly studied for antiviral activity, indole derivatives have been investigated in this context. Further research could explore its potential antiviral effects .
Anti-Cancer Activity
Molecular Docking and Binding Studies
Indole Derivatives Synthesis
Antiviral Potential
properties
IUPAC Name |
2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3S/c1-14-10-16(3)22(17(4)11-14)29-20(33)12-32-13-28-26-21(27(32)34)18(5)23(36-26)25-30-24(31-35-25)19-9-7-6-8-15(19)2/h6-11,13H,12H2,1-5H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZWEHPYVXCQOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5=C(C=C(C=C5C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(2,4,6-trimethylphenyl)acetamide |
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